4-Fluoro-2-hydroxybenzamide is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group on a benzamide structure. Its molecular formula is with a molecular weight of approximately 155.13 g/mol. This compound is significant in various fields, including medicinal chemistry, due to its potential biological activities and applications in organic synthesis.
The compound can be synthesized through several methods, primarily involving the fluorination and hydroxylation of benzamide derivatives. The availability of starting materials and the efficiency of synthetic routes are critical for its production.
4-Fluoro-2-hydroxybenzamide falls under the category of aromatic amides, specifically as a substituted benzamide. It is classified as a fluorinated compound due to the presence of the fluorine atom, which influences its chemical reactivity and biological properties.
The synthesis of 4-fluoro-2-hydroxybenzamide can be achieved through various methods:
The synthetic routes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Industrial-scale production may utilize continuous flow reactors for better scalability and consistency.
The molecular structure of 4-fluoro-2-hydroxybenzamide features a benzene ring substituted with a hydroxyl group (-OH) and a fluorine atom (F) at specific positions relative to the amide group (-C(=O)NH_2). The spatial arrangement significantly affects its reactivity and interactions with biological targets.
4-Fluoro-2-hydroxybenzamide is involved in various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired transformations:
The mechanism of action for 4-fluoro-2-hydroxybenzamide involves its interaction with specific biological targets, particularly enzymes. The presence of the fluorine atom enhances binding affinity to target proteins, potentially inhibiting their function. This inhibition can disrupt critical biological pathways related to cell proliferation and inflammation.
Relevant data indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry.
4-Fluoro-2-hydroxybenzamide has diverse applications across several fields:
Regioselective fluorination is critical for the efficient synthesis of 4-Fluoro-2-hydroxybenzamide, as uncontrolled halogenation leads to structural isomers that compromise yield and purity. Two dominant strategies have emerged:
Anhydrous Hydroxyl-Directed Fluorination: Treatment of 2,4-difluorobenzoic acid with solid sodium hydroxide in 1,3-dimethyl-2-imidazolidinone (DMI) at 130°C achieves >95% regioselectivity for the 4-fluoro-2-hydroxybenzoic acid precursor. This method exploits the ortho-directing effect of the incipient hydroxyl group under substantially anhydrous conditions, minimizing hydrolysis side products. The process is scalable and chromatography-free, yielding 85–90% of the pure regioisomer after acid workup [2].
Oxazolone Intermediate Route: 4-Fluorobenzoyl chloride undergoes condensation with hippuric acid derivatives to form azlactone intermediates (oxazolones). Subsequent iodination or bromination at the C4 position of the oxazolone ring, followed by hydrolysis, provides regiocontrolled access to 4-fluoro-2-hydroxybenzamide precursors. This approach allows late-stage introduction of electron-withdrawing groups (e.g., nitro, cyano) to modulate electronic properties [1] [8].
Table 1: Comparative Regioselective Fluorination Methods
Method | Reagent System | Temperature | Regioselectivity (4-F vs. 2-F) | Yield |
---|---|---|---|---|
Anhydrous NaOH/DMI [2] | Solid NaOH, DMI | 130°C | >95:5 | 85–90% |
Oxazolone Halogenation [1] | N-Bromosuccinimide/I₂, DMF | 25°C | 89:11 | 75–82% |
Aqueous Hydrolysis [2] | 7% NaOH (aq) | 103°C | 19:81 | <20% |
The phenolic hydroxyl group in 4-Fluoro-2-hydroxybenzamide necessitates protection during amide bond formation or ring functionalization to prevent side reactions. Conventional groups (e.g., methyl ethers, acetates) require harsh deprotection conditions (e.g., BBr₃, strong base), reducing compatibility with the fluoro substituent. The 4-(tert-butyldimethylsilyloxy)benzyl (4-OTBS-Bn) group addresses this limitation:
Table 2: Kinetic Stability of Protected Intermediates
Protecting Group | Half-life (pH 7.4) | Deprotection Reagent | Compatibility with F |
---|---|---|---|
4-OTBS-Bn [10] | >48 h | TBAF or mild acid | Excellent |
Methyl Ether | Stable | BBr₃ | Poor (demethylation) |
Acetyl | 2 h | NaOH/MeOH | Moderate |
The choice between solid-phase peptide synthesis (SPPS) and solution-phase synthesis significantly impacts the efficiency of generating 4-Fluoro-2-hydroxybenzamide conjugates:
Table 3: Synthesis Platform Performance Metrics
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cycle Time per Step | 2–4 h | 6–24 h |
Typical Scale | 0.01–5 mmol | 10–500 mmol |
Macrocyclization Yield* | 36–47% | <10% (rigid systems) |
Purification | Filtration/Washing | Chromatography/Recrystallization |
Analog Library Suitability | Excellent | Moderate |
*Data for urukthapelstatin A analogs [4] and quinazolinones [1]
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7